molecular formula C23H18F3N3O B2775858 7-{[(4-Methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol CAS No. 315234-85-6

7-{[(4-Methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol

Cat. No. B2775858
M. Wt: 409.412
InChI Key: NGAWFARRBBNJRI-UHFFFAOYSA-N
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Patent
US08871937B2

Procedure details

The title compound was prepared by method B presented for the compound of Example 1 with the change that 2-amino-4-methyl-pyridine (Molar), 4-trifluoromethyl-benzaldehyde (Sigma) and 8-hydroxy-quinoline (Sigma) were used as starting materials. Product obtained: C23H18F3N3O; (MW; 409.1): yield 230 mg, (29.6%) m.p.: 104-107° C.; HPLC (CH3CN/H2O 70:30 Phenomenex C18 282 nm): Tr=7.61 min. 1H NMR 8 (DMSO) δ 2.18 (3H, s, CH3), 6.41(1H, d, J=5.1 Hz), 6.44 (1H, s, NH), 6.49 (1H, d, J=4.9 Hz), 7.07 (1H, d, J=9.2 Hz), 7.39 (1H, d, J=8.9 Hz), 7.49-7.54 (1H, m), 7.58 (2H, d, J=7.9 Hz), 7.63 (2H, d, J=8.3 Hz), 7.73 (1H, d, J=7.9 Hz), 7.85 (2H, d, J=7.9 Hz), 8.03-8.08 (1H, m), 8.12 (2H, d, J=8.5 Hz), 8.27 (1H, d, J=8.2 Hz). 8.81-8.86 (1H, m); 13C-NMR 8 (DMSO) δ 23.5 (CH3), 51.8 (NHCH), 109.5 (CH), 117.6 (CH), 121.8 (CH), 124.5 (Cq), 125.1 (CH), 125.6 2×CH), 126.8 (CH), 127.7 (2×CH), 127.8 (Cq), 130.1 (CH), 134.7 (Cq), 136.1 (CH), 138.1 (Cq), 148.2 (Cq), 148.5 (CH), 149.6 (Cq), 157.7 (CH), 161.6 (Cq), 166.3 (Cq).
[Compound]
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][N:3]=1.[F:9][C:10]([F:20])([F:19])[C:11]1[CH:18]=[CH:17][C:14]([CH:15]=O)=[CH:13][CH:12]=1.[OH:21][C:22]1[CH:23]=[CH:24][CH:25]=[C:26]2[C:31]=1[N:30]=[CH:29][CH:28]=[CH:27]2>CC#N.O>[CH3:8][C:6]1[CH:5]=[CH:4][N:3]=[C:2]([NH:1][CH:15]([C:14]2[CH:17]=[CH:18][C:11]([C:10]([F:20])([F:19])[F:9])=[CH:12][CH:13]=2)[C:23]2[C:22]([OH:21])=[C:31]3[C:26]([CH:27]=[CH:28][CH:29]=[N:30]3)=[CH:25][CH:24]=2)[CH:7]=1 |f:3.4|

Inputs

Step One
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=CC(=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC=C(C=O)C=C1)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=CC=C2C=CC=NC12
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC#N.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Product obtained
CUSTOM
Type
CUSTOM
Details
Tr=7.61 min
Duration
7.61 min

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=NC=C1)NC(C1=CC=C2C=CC=NC2=C1O)C1=CC=C(C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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